molecular formula C10H11BrMgO B13433665 Magnesium;but-3-enoxybenzene;bromide

Magnesium;but-3-enoxybenzene;bromide

Cat. No.: B13433665
M. Wt: 251.40 g/mol
InChI Key: GBWRBJIBXLYIEO-UHFFFAOYSA-M
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Description

Magnesium;but-3-enoxybenzene;bromide is a compound that belongs to the class of Grignard reagents. Grignard reagents are organomagnesium compounds typically represented as RMgX, where R is an organic group and X is a halide. These reagents are highly valuable in organic synthesis due to their ability to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;but-3-enoxybenzene;bromide is synthesized by reacting magnesium metal with but-3-enoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The magnesium inserts itself between the carbon and the bromine atom, forming the Grignard reagent .

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like this compound involves the use of large-scale reactors equipped with reflux condensers. The reaction mixture is typically heated to facilitate the reaction, and the process is carefully controlled to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;but-3-enoxybenzene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether solvents under inert atmospheres to prevent moisture from deactivating the Grignard reagent .

Major Products Formed

The major products formed from reactions with this compound include secondary and tertiary alcohols, carboxylic acids, and other carbon-carbon bonded compounds .

Mechanism of Action

The mechanism of action of magnesium;but-3-enoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile. This nucleophilic carbon attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Magnesium;but-3-enoxybenzene;bromide can be compared to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all Grignard reagents share similar reactivity patterns, this compound is unique due to its specific structure, which can influence its reactivity and the types of products formed .

List of Similar Compounds

Properties

Molecular Formula

C10H11BrMgO

Molecular Weight

251.40 g/mol

IUPAC Name

magnesium;but-3-enoxybenzene;bromide

InChI

InChI=1S/C10H11O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-5,7-8H,1,3,9H2;1H;/q-1;;+2/p-1

InChI Key

GBWRBJIBXLYIEO-UHFFFAOYSA-M

Canonical SMILES

C=CCCOC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

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